

Application Notes: Investigating Multidrug Resistance with Bisindolylmaleimide III

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Compound of Interest

Compound Name: *Bisindolylmaleimide III*

Cat. No.: *B15621899*

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Introduction to Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1][2] This phenomenon is a primary cause of treatment failure. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. These transporters actively extrude chemotherapeutic agents from the cancer cells, thereby reducing the intracellular drug concentration to sub-lethal levels.

Prominent among these transporters are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (ABCG2).[1] The overexpression of these proteins has been linked to poor clinical outcomes in various cancers. Therefore, strategies to overcome MDR often involve the inhibition of these efflux pumps.

Bisindolylmaleimide III: A Tool for MDR Research

Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Several studies have implicated PKC in the regulation of MDR. For instance, PKC can phosphorylate P-glycoprotein, which may modulate its drug transport activity.

Interestingly, research has revealed that bisindolylmaleimide compounds, including **Bisindolylmaleimide III**, can reverse MDR through a dual mechanism:

- Inhibition of Protein Kinase C: By inhibiting PKC, **Bisindolylmaleimide III** can interfere with the signaling pathways that may lead to the upregulation or enhanced activity of ABC transporters.
- Direct Interaction with ABC Transporters: Evidence suggests that bisindolylmaleimides can directly bind to ABC transporters like P-gp and ABCG2, competitively or non-competitively inhibiting their drug efflux function.[\[1\]](#)[\[4\]](#)[\[5\]](#)

This dual activity makes **Bisindolylmaleimide III** a valuable tool for investigating the complex mechanisms of multidrug resistance and for screening potential MDR reversal agents.

Data Presentation

The following tables summarize the quantitative data on the effects of **Bisindolylmaleimide III** and related compounds on ABC transporter activity and the reversal of multidrug resistance.

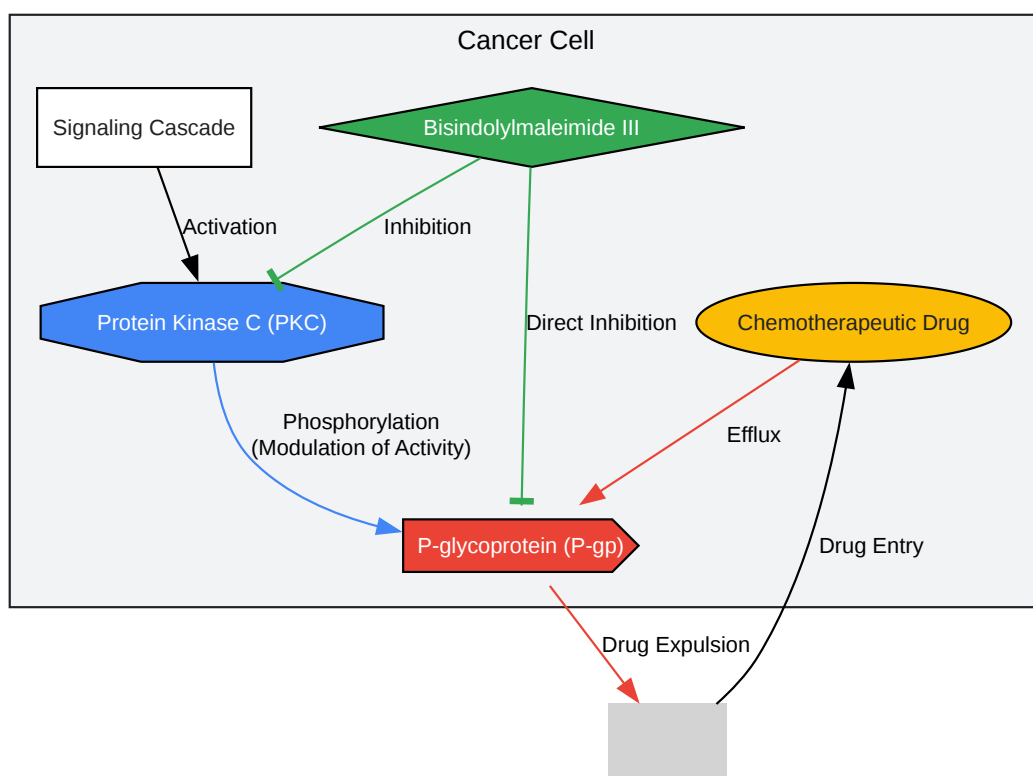
Table 1: Inhibition of ABCG2 Transporter Activity by **Bisindolylmaleimide III**

Parameter	Method	Cell Line	Substrate	Bisindolylmaleimide III Concentration	Result	Reference
Inhibition of Pheophorbide a Efflux	Flow Cytometry	ABCG2-transfected HEK-293	Pheophorbide a	10 μ M	~2-fold increase in intracellular fluorescence	[4]
Inhibition of Photoaffinity Labeling	^[125I] Iodoprylazine Labeling	ABCG2-transfected HEK-293	^[125I] Iodoprylazine	20 μ M	65-80% inhibition of labeling	[4]

Table 2: Reversal of Doxorubicin Resistance by a Bisindolylmaleimide Derivative (Ro 32-2241)

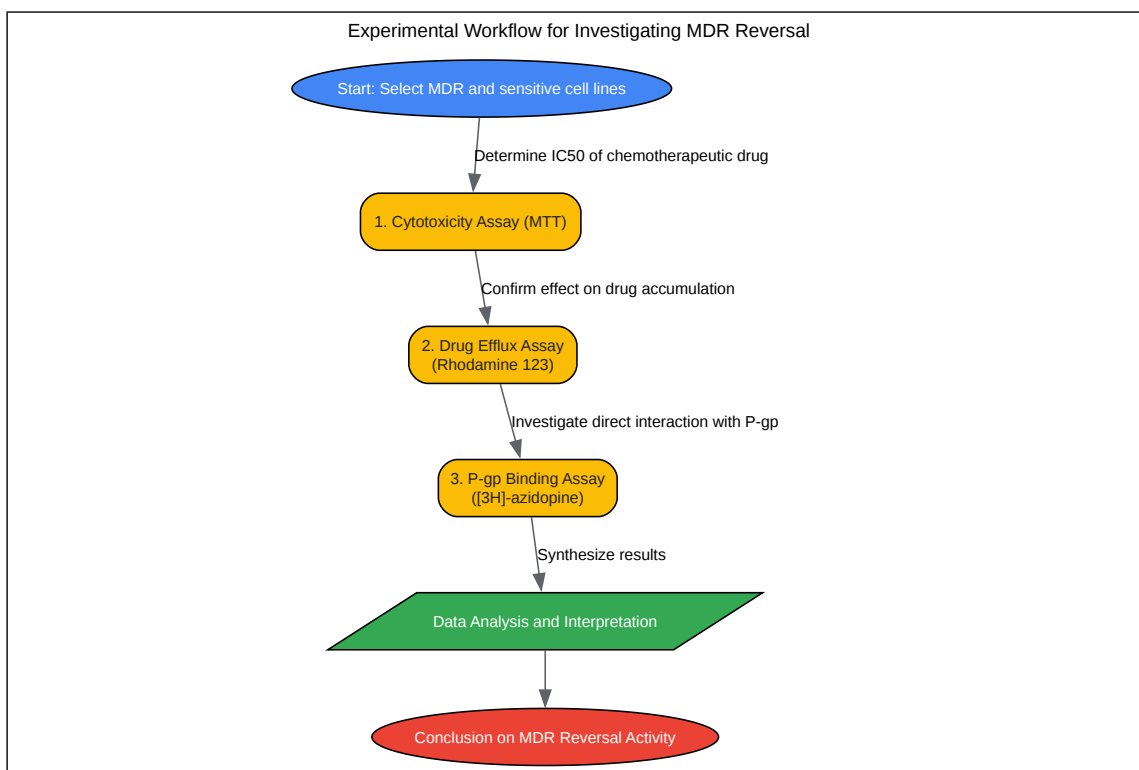
Cell Line	Resistance to Doxorubicin (IC50)	Treatment	Reversal of Resistance	Reference
KB-3-1 (sensitive)	Not specified	Ro 32-2241	No effect on sensitivity	[1]
KB-8-5 (MDR)	High	Ro 32-2241	Complete reversal	[1]
KB-8-5-11 (MDR)	Higher	Ro 32-2241	Complete reversal	[1]

Mandatory Visualizations



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Caption: Dual mechanism of **Bisindolylmaleimide III** in reversing multidrug resistance.



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Caption: Workflow for evaluating MDR reversal agents like **Bisindolylmaleimide III**.

Experimental Protocols

Cell Culture

Materials:

- MDR cell line (e.g., MCF-7/ADR, KB-8-5-11) and its corresponding drug-sensitive parental cell line (e.g., MCF-7, KB-3-1).

- Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- For MDR cell lines, the medium should be supplemented with an appropriate concentration of the selecting drug to maintain the resistant phenotype.
- Cell culture flasks, plates, and other sterile consumables.
- Incubator (37°C, 5% CO₂).

Protocol:

- Culture the cells in T-75 flasks with the appropriate complete growth medium.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 2-3 days or when they reach 80-90% confluency.
- For experiments, seed the cells in 96-well, 24-well, or 6-well plates at a predetermined density and allow them to adhere overnight.

Cytotoxicity Assay (MTT Assay)

This assay measures the ability of **Bisindolylmaleimide III** to sensitize MDR cells to a chemotherapeutic agent (e.g., Doxorubicin).

Materials:

- MDR and sensitive cells.
- 96-well plates.
- Chemotherapeutic agent (e.g., Doxorubicin).
- **Bisindolylmaleimide III**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

- DMSO (Dimethyl sulfoxide).
- Microplate reader.

Protocol:

- Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
- Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) with and without a fixed, non-toxic concentration of **Bisindolylmaleimide III**.
- Remove the old medium from the wells and add 100 μ L of the drug-containing medium. Include wells with medium alone (blank), cells with medium (negative control), and cells with **Bisindolylmaleimide III** alone.
- Incubate the plates for 48-72 hours.
- After incubation, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%). The fold reversal of resistance can be calculated as IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of **Bisindolylmaleimide III**.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay assesses the ability of **Bisindolylmaleimide III** to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

- MDR and sensitive cells.

- 6-well plates or suspension culture flasks.
- Rhodamine 123.
- **Bisindolylmaleimide III**.
- Verapamil (as a positive control for P-gp inhibition).
- PBS (Phosphate-Buffered Saline).
- Flow cytometer.

Protocol:

- Seed or grow cells to a sufficient number for flow cytometry analysis.
- Harvest the cells and wash them with ice-cold PBS.
- Resuspend the cells at a concentration of 1×10^6 cells/mL in serum-free medium.
- Aliquot the cells into different tubes for control, **Bisindolylmaleimide III** treatment, and positive control (Verapamil).
- Pre-incubate the cells with **Bisindolylmaleimide III** or Verapamil at the desired concentration for 30 minutes at 37°C.
- Add Rhodamine 123 to a final concentration of 1 μ M to all tubes and incubate for 60 minutes at 37°C in the dark.
- After the loading period, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
- To measure efflux, resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for another 60 minutes at 37°C.
- After the efflux period, wash the cells again with ice-cold PBS.

- Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (excitation at 488 nm, emission at 525 nm). An increase in Rhodamine 123 fluorescence in the presence of **Bisindolylmaleimide III** indicates inhibition of efflux.

P-glycoprotein Photoaffinity Labeling Assay ([³H]-Azidopine Binding)

This assay provides evidence for the direct interaction of **Bisindolylmaleimide III** with P-glycoprotein.[\[1\]](#)[\[5\]](#)

Materials:

- Crude membranes from MDR cells overexpressing P-gp.
- [³H]-Azidopine (a photoaffinity label for P-gp).
- **Bisindolylmaleimide III**.
- Verapamil or Vinblastine (as a competitive inhibitor).
- Tris-HCl buffer.
- UV lamp (254 nm).
- SDS-PAGE equipment and reagents.
- Fluorography reagents.

Protocol:

- Prepare crude membranes from P-gp overexpressing cells by homogenization and differential centrifugation.
- In a microcentrifuge tube, incubate 50-100 µg of membrane protein with [³H]-Azidopine (e.g., 50 nM) in Tris-HCl buffer in the absence or presence of increasing concentrations of **Bisindolylmaleimide III** or a known competitor (Verapamil).
- Incubate the mixture for 60 minutes at 25°C in the dark.

- Irradiate the samples with a UV lamp (254 nm) on ice for 10 minutes to covalently cross-link the [³H]-Azidopine to P-gp.
- Resolve the proteins by SDS-PAGE.
- Visualize the radiolabeled P-gp band by fluorography.
- A decrease in the intensity of the radiolabeled P-gp band in the presence of **Bisindolylmaleimide III** indicates competitive binding to the P-gp substrate-binding site. The amount of radioactivity associated with the P-gp band can be quantified using image analysis software.

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